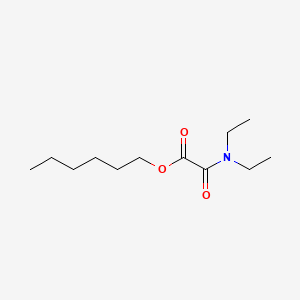Hexyl (diethylamino)oxoacetate
CAS No.: 60254-65-1
Cat. No.: VC3915646
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60254-65-1 |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | hexyl 2-(diethylamino)-2-oxoacetate |
| Standard InChI | InChI=1S/C12H23NO3/c1-4-7-8-9-10-16-12(15)11(14)13(5-2)6-3/h4-10H2,1-3H3 |
| Standard InChI Key | MHDYJJCYEVKSPT-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)C(=O)N(CC)CC |
| Canonical SMILES | CCCCCCOC(=O)C(=O)N(CC)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Hexyl (diethylamino)oxoacetate is defined by the IUPAC name hexyl 2-(diethylamino)-2-oxoacetate. Its structure comprises a hexyl ester group linked to a diethylamino-substituted oxoacetate moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60254-65-1 | |
| Molecular Formula | C₁₂H₂₃NO₃ | |
| SMILES | CCCCCCOC(=O)C(=O)N(CC)CC | |
| InChIKey | MHDYJJCYEVKSPT-UHFFFAOYSA-N | |
| XLogP3-AA (Lipophilicity) | 3.1 |
Synthesis and Manufacturing
The compound is synthesized via acylation reactions. A representative method involves:
-
Reactants: 3-hydroxy-N,N-diethylaniline, monohexyl phthalate, zinc chloride, and phosphorus oxychloride in dimethyl sulfoxide .
-
Conditions: 20–50°C for 5 hours, followed by solvent removal and crystallization in methanol .
This process minimizes impurities, as evidenced by liquid chromatography confirming 99.92% purity .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Boiling Point | 293.4°C at 760 mmHg | |
| Density | 1.0458 g/cm³ (estimate) | |
| Refractive Index | 1.4400 (estimate) | |
| Water Solubility | Low (hydrophobic) | |
| Rotatable Bond Count | 9 |
The compound’s hydrophobicity (XLogP3-AA = 3.1) facilitates its incorporation into lipid-based formulations .
Spectroscopic Data
-
UV-Vis Absorption: Exhibits peak absorption in the UV-B range (290–320 nm), contributing to its role as a photostabilizer .
-
Mass Spectrometry: Predicted collision cross-sections range from 155.0 Ų ([M-H]⁻) to 163.9 Ų ([M+Na]⁺) .
Applications in Photoprotection
Mechanism of Action
Hexyl (diethylamino)oxoacetate acts as a UV filter by absorbing harmful UV-B radiation, preventing erythema and DNA damage . Its photostability is enhanced when combined with hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure .
Formulation in Sunscreens
-
Concentration: Up to 10% in cosmetic products, as authorized by the EU .
-
Synergistic Agents: Often paired with octyl methoxycinnamate for broad-spectrum UV protection .
| Parameter | Value | Source |
|---|---|---|
| Oral LD₅₀ (Mice) | 18,700 mg/kg | |
| Dermal Absorption | 0.04–0.12% in rat/porcine skin | |
| Ocular Irritation | Not classified |
Chronic Exposure and Carcinogenicity
Pharmacokinetics and Human Biomonitoring
Metabolism
-
Primary Metabolites: Identified via UPLC-MS/MS as hydroxylated and glucuronidated derivatives .
-
Excretion: 36% of human urine samples contained metabolites at concentrations ≤1.2 µg/L .
Anti-Inflammatory Activity
In murine models, topical application reduced UV-induced edema by 58%, suggesting ancillary anti-inflammatory benefits .
Environmental Impact and Degradation
Chlorination Byproducts
In swimming pools, chlorination generates 2-chloro-DHHB and 4-chloro-DHHB, with half-lives of 12–24 hours .
Photodegradation
Under UV/H₂O₂ treatment, degradation follows pseudo-first-order kinetics (k = 0.18 h⁻¹), producing non-toxic carboxylic acids .
Analytical Methods for Detection
Chromatographic Techniques
| Method | Conditions | Source |
|---|---|---|
| UPLC-MS/MS | Ethyl acetate extraction, LLOQ = 0.1 µg/L | |
| NP-TLC | Silica gel, toluene:acetone (7:3) |
Spectroscopic Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume